molecular formula C146H234N38O51 B597491 (Tyr0)-C-Peptide (dog) CAS No. 101135-67-5

(Tyr0)-C-Peptide (dog)

Cat. No.: B597491
CAS No.: 101135-67-5
M. Wt: 3337.693
InChI Key: LIBFKNUPKZNOQN-OXGDOWBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Tyr0)-C-Peptide (dog) is a modified form of the C-peptide, which is a part of the proinsulin molecule. The C-peptide is cleaved from proinsulin during the formation of insulin and is released into the bloodstream in equal amounts to insulin. The addition of a tyrosine residue at the N-terminal (Tyr0) enhances its stability and biological activity. This compound is of particular interest in veterinary medicine and research due to its potential therapeutic applications and its role in understanding insulin-related metabolic processes in dogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tyr0)-C-Peptide (dog) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the complete assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Industrial Production Methods

In an industrial setting, the production of (Tyr0)-C-Peptide (dog) can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and consistency. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), followed by lyophilization to obtain the final product in a stable, dry form.

Chemical Reactions Analysis

Types of Reactions

(Tyr0)-C-Peptide (dog) can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues, leading to the formation of sulfoxides and disulfides, respectively.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid residues within the peptide can be substituted through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions to oxidize methionine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in a buffered solution at pH 7-8 is commonly used for reducing disulfide bonds.

    Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR) setup.

Major Products Formed

    Oxidation: Methionine sulfoxide and disulfide bonds.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

(Tyr0)-C-Peptide (dog) has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: Investigated for its role in insulin secretion and glucose metabolism in dogs.

    Medicine: Potential therapeutic applications in treating diabetes and related metabolic disorders in veterinary medicine.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Mechanism of Action

The mechanism of action of (Tyr0)-C-Peptide (dog) involves its interaction with specific receptors on cell membranes, leading to the activation of intracellular signaling pathways. These pathways include the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway. The peptide also enhances the activity of Na+/K±ATPase, which helps in maintaining cellular ion balance and glucose uptake.

Comparison with Similar Compounds

Similar Compounds

    Human C-Peptide: Similar in structure but differs in the amino acid sequence and the absence of the tyrosine residue at the N-terminal.

    Porcine C-Peptide: Shares a high degree of similarity with canine C-peptide but has species-specific differences.

    Bovine C-Peptide: Another similar compound with slight variations in the amino acid sequence.

Uniqueness

(Tyr0)-C-Peptide (dog) is unique due to the addition of the tyrosine residue at the N-terminal, which enhances its stability and biological activity. This modification makes it particularly useful in research and therapeutic applications specific to canine physiology.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C146H234N38O51/c1-66(2)52-91(132(221)171-89(34-42-102(149)187)144(233)184-51-25-28-100(184)139(228)179-93(54-68(5)6)131(220)162-77(21)121(210)174-94(55-69(7)8)133(222)166-84(37-45-110(196)197)124(213)157-64-105(190)159-76(20)120(209)173-95(56-70(9)10)135(224)172-90(145(234)235)35-43-103(150)188)164-107(192)62-154-104(189)61-156-123(212)83(36-44-109(194)195)163-108(193)65-158-138(227)99-27-24-50-183(99)143(232)78(22)160-106(191)63-155-119(208)75(19)161-130(219)92(53-67(3)4)175-126(215)86(38-46-111(198)199)169-142(231)118(74(17)18)182-137(226)98(60-115(206)207)178-125(214)82(26-23-49-153-146(151)152)168-140(229)116(72(13)14)180-128(217)85(33-41-101(148)186)167-134(223)96(57-71(11)12)176-136(225)97(59-114(204)205)177-127(216)87(39-47-112(200)201)170-141(230)117(73(15)16)181-129(218)88(40-48-113(202)203)165-122(211)81(147)58-79-29-31-80(185)32-30-79/h29-32,66-78,81-100,116-118,185H,23-28,33-65,147H2,1-22H3,(H2,148,186)(H2,149,187)(H2,150,188)(H,154,189)(H,155,208)(H,156,212)(H,157,213)(H,158,227)(H,159,190)(H,160,191)(H,161,219)(H,162,220)(H,163,193)(H,164,192)(H,165,211)(H,166,222)(H,167,223)(H,168,229)(H,169,231)(H,170,230)(H,171,221)(H,172,224)(H,173,209)(H,174,210)(H,175,215)(H,176,225)(H,177,216)(H,178,214)(H,179,228)(H,180,217)(H,181,218)(H,182,226)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,234,235)(H4,151,152,153)/t75-,76-,77-,78-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,116-,117-,118-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBFKNUPKZNOQN-OXGDOWBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C146H234N38O51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3337.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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